Bienvenue dans la boutique en ligne BenchChem!

Hexamethylene-bis[fluoren-9-yldimethylammonium] dibromide

Cholinesterase inhibition Structure-activity relationship Bis-quaternary ammonium

Hexamethylene-bis[fluoren-9-yldimethylammonium] dibromide (CAS 317-52-2), also known as hexafluorenium bromide or hexafluronium bromide (brand name Mylaxen), is a bis-quaternary ammonium salt comprising a hexamethylene spacer flanked by two bulky fluoren-9-yl-dimethylammonium headgroups. It is classified pharmacologically as a nicotinic acetylcholine receptor antagonist and a plasma cholinesterase (butyrylcholinesterase, BChE) inhibitor, historically employed in anesthesiology to prolong the skeletal muscle relaxation induced by succinylcholine.

Molecular Formula C36H42BrN2+
Molecular Weight 582.6 g/mol
CAS No. 317-52-2
Cat. No. B1673142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylene-bis[fluoren-9-yldimethylammonium] dibromide
CAS317-52-2
Synonymshexafluorenium
hexafluorenium bromide
hexafluorenium dibromide salt
hexafluronium bromide
hexamethylenebis(fluoren-9-yldimethylammonium) dibromide
Mylaxen
Molecular FormulaC36H42BrN2+
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-]
InChIInChI=1S/C36H42N2.BrH/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36;/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3;1H/q+2;/p-1
InChIKeyJPSRVLCUCTZGCB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hexamethylene-bis[fluoren-9-yldimethylammonium] Dibromide (CAS 317-52-2): Procurement-Grade Identity, Classification, and Core Pharmacological Profile


Hexamethylene-bis[fluoren-9-yldimethylammonium] dibromide (CAS 317-52-2), also known as hexafluorenium bromide or hexafluronium bromide (brand name Mylaxen), is a bis-quaternary ammonium salt comprising a hexamethylene spacer flanked by two bulky fluoren-9-yl-dimethylammonium headgroups [1]. It is classified pharmacologically as a nicotinic acetylcholine receptor antagonist and a plasma cholinesterase (butyrylcholinesterase, BChE) inhibitor, historically employed in anesthesiology to prolong the skeletal muscle relaxation induced by succinylcholine [1][2]. Unlike simple bis-onium congeners, the fluorenyl moieties confer high lipophilicity (calculated LogP ≈ 8.24) and a distinctive mixed non-competitive enzyme inhibition mechanism, making the compound a specialized tool for probing cholinesterase structure-function relationships and neuromuscular pharmacology .

Why Generic Substitution of Hexamethylene-bis[fluoren-9-yldimethylammonium] Dibromide with Other Bis-Quaternary Ammonium Cholinesterase Inhibitors Is Scientifically Unjustified


Bis-quaternary ammonium cholinesterase inhibitors (e.g., hexamethonium, decamethonium, ambenonium, BW284C51) cannot be interchanged with hexafluorenium because the fluorenyl substituents fundamentally alter potency, selectivity, inhibition mechanism, and elimination route. Direct comparative enzymology demonstrates a 40,000-fold potency gap between hexafluorenium and the unsubstituted hexamethonium against human plasma cholinesterase, accompanied by a switch from competitive to non-competitive inhibition [1]. Furthermore, hexafluorenium is preferentially eliminated via biliary excretion (>27% of dose) rather than renal clearance, a disposition pathway that distinguishes it from most renally cleared bis-quaternary analogs and has direct implications for dosing in patients with renal impairment [2]. Substitution with a compound lacking these fluorenyl-driven properties would yield quantitatively and qualitatively different pharmacological outcomes.

Quantitative Head-to-Head and Cross-Study Evidence Differentiating Hexamethylene-bis[fluoren-9-yldimethylammonium] Dibromide from Closest Analogs


40,000-Fold Higher Human Plasma Cholinesterase Inhibition Potency Versus Hexamethonium with Divergent Inhibition Mechanism

In the same study, hexafluorenium (HF1) inhibited human plasma cholinesterase (BChE) with a Ki of 2.4 × 10⁻⁹ M (pI₅₀ = 6.96), while hexamethonium (C6) exhibited a Ki of 6.7 × 10⁻² M (pI₅₀ = 2.4), representing a ~40,000-fold difference in inhibitory potency [1]. Kinetic analysis further revealed that C6 acts via a competitive mechanism (binding to the anionic site of the active center), whereas HF1 displays non-competitive inhibition consistent with binding to anionic side receptors that induce a conformational change impairing the acylation step [1].

Cholinesterase inhibition Structure-activity relationship Bis-quaternary ammonium

Preferential Butyrylcholinesterase (BChE) Over Acetylcholinesterase (AChE) Selectivity, Opposite to Neostigmine

Hexafluorenium exhibits approximately 3.8-fold selectivity for horse serum BChE (Ki = 340 nM) over electric eel AChE (Ki = 1,300 nM) as measured in parallel reversible mixed-type inhibition assays [1]. In marked contrast, neostigmine is reported to show approximately 10-fold selectivity for AChE (IC₅₀ = 11.3 ± 3.4 nM) over BChE [2]. This inverted selectivity profile means that hexafluorenium preferentially inhibits the plasma enzyme responsible for succinylcholine hydrolysis while largely sparing synaptic AChE at low concentrations, whereas neostigmine potently inhibits both enzymes with a bias toward AChE.

Enzyme selectivity Butyrylcholinesterase Acetylcholinesterase

Six- to Eight-Fold Prolongation of Succinylcholine Neuromuscular Blockade at 0.4 mg/kg Hexafluorenium

In a controlled clinical study of 60 patients anesthetized with halothane, the duration of action of a single intravenous dose of succinylcholine (0.2 mg/kg) was increased sixfold to eightfold when preceded by hexafluorenium 0.4 mg/kg [1]. This prolongation is achieved without the intense muscarinic side effects (bradycardia, hypersalivation) typically observed when succinylcholine is combined with other anticholinesterases such as neostigmine or edrophonium [2]. At the 0.4 mg/kg dose, hexafluorenium also does not produce significant neuromuscular blockade on its own, consistent with its very weak curare-like activity (approximately 15-fold weaker than d-tubocurarine in isolated frog sartorius muscle) [3].

Neuromuscular pharmacology Succinylcholine potentiation Anesthesiology

Intrinsic Antimuscarinic Activity (pA₂ = 5.7) That Mitigates Cholinergic Side Effects

Hexafluorenium exhibits competitive antimuscarinic activity at muscarinic receptors with a pA₂ value of 5.7 ± 0.2, as determined in isolated tissue preparations [1]. This intrinsic antimuscarinic property is proposed to counteract the muscarinic overstimulation that would otherwise result from cholinesterase inhibition, explaining the clinical observation that hexafluorenium lacks the intense muscarinic side effects (bradycardia, hypersalivation, bronchospasm) characteristic of other anticholinesterases such as neostigmine and edrophonium [1][2]. At low doses (0.07–0.1 mg/kg), hexafluorenium inhibits pseudocholinesterase sufficiently while only minimally affecting acetylcholinesterase, further contributing to its favorable side-effect profile at clinically relevant concentrations [3].

Antimuscarinic activity pA₂ Side-effect profile

Predominant Biliary Excretion (27–48% of Dose) Contrasts with Renal Clearance of Typical Bis-Quaternary Ammonium Cholinesterase Inhibitors

In healthy conscious men, only 5–20% of an injected dose of hexafluorenium appeared in urine within 24 hours, whereas 27–48% of the dose was recovered in bile of patients with biliary fistulae, establishing biliary excretion as the major elimination route [1]. The drug is excreted unchanged, and plasma elimination follows a biphasic pattern with an initial half-life of 10–20 min and a terminal half-life of 2–4 hours [1]. This biliary-dominant excretion profile is atypical for bis-quaternary ammonium compounds, which are generally eliminated predominantly via renal mechanisms (e.g., hexamethonium, decamethonium, and pyridostigmine rely heavily on renal clearance) [2].

Pharmacokinetics Biliary excretion Drug disposition

High-Value Procurement-Driven Application Scenarios for Hexamethylene-bis[fluoren-9-yldimethylammonium] Dibromide


In Vitro Butyrylcholinesterase (BChE) Selectivity Profiling and Crystallography Studies

Investigators conducting enzyme kinetics, X-ray crystallography, or fluorescence-based binding assays on human or equine butyrylcholinesterase require a potent, BChE-selective inhibitor that does not cross-inhibit acetylcholinesterase at working concentrations. Hexafluorenium's Ki of 340 nM against horse serum BChE and its ~3.8-fold selectivity over AChE (Ki = 1,300 nM) [1] make it suitable for experiments where AChE activity must remain intact. Its defined non-competitive, mixed-type mechanism provides a probe for allosteric site characterization, unlike competitive inhibitors such as hexamethonium or edrophonium.

Preclinical Neuromuscular Pharmacology Protocols Requiring Prolonged Succinylcholine Blockade Without Muscarinic Interference

Animal models of neuromuscular transmission that use succinylcholine as a depolarizing blocker often encounter confounding muscarinic side effects (bradycardia, glandular hypersecretion) when cholinesterase inhibitors like neostigmine are co-administered. Hexafluorenium at 0.4 mg/kg extends succinylcholine blockade six- to eight-fold [2] while its antimuscarinic activity (pA₂ = 5.7) [3] suppresses the cholinergic side effects that complicate data interpretation, making it the preferred succinylcholine-extending agent for controlled neuromuscular studies.

Pharmacokinetic Investigations of Hepatobiliary Drug Disposition

Researchers studying the determinants of biliary versus renal excretion of quaternary ammonium compounds can use hexafluorenium as a model substrate. Unlike most bis-quaternary ammonium agents that rely on renal clearance, hexafluorenium is predominantly excreted unchanged in bile (27–48% of dose) with a biphasic plasma elimination profile (t₁/₂ initial 10–20 min, terminal 2–4 hours) [4]. This property is particularly valuable in experiments using bile duct-cannulated animal models or in studies of hepatic transporter involvement in quaternary ammonium drug disposition.

Dose-Response Studies of Cholinesterase Isoform Inhibition in Intact Tissue Preparations

Hexafluorenium exhibits a dose-dependent window of selectivity: at 0.07–0.1 mg/kg it sufficiently inhibits pseudocholinesterase while only marginally affecting acetylcholinesterase, whereas at higher doses (0.4–0.5 mg/kg) both enzymes are inhibited [5]. This graded selectivity allows investigators to titrate the degree of AChE sparing in ex vivo or in vivo tissue preparations, a capability not shared by neostigmine or pyridostigmine which potently inhibit AChE at all pharmacologically active concentrations.

Quote Request

Request a Quote for Hexamethylene-bis[fluoren-9-yldimethylammonium] dibromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.